6-(tert-Butoxy)-4-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butoxy)-4-methylnicotinaldehyde is an organic compound that features a nicotinaldehyde core substituted with a tert-butoxy group at the 6-position and a methyl group at the 4-position. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxy)-4-methylnicotinaldehyde typically involves the introduction of the tert-butoxy group and the methyl group onto the nicotinaldehyde core. One common method involves the protection of the aldehyde group followed by selective alkylation and deprotection steps. The tert-butoxy group can be introduced using tert-butyl alcohol in the presence of a strong acid or base, while the methyl group can be introduced via methylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of flow microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxy)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acidic or basic conditions to facilitate the removal of the tert-butoxy group.
Major Products
Oxidation: 6-(tert-Butoxy)-4-methylnicotinic acid.
Reduction: 6-(tert-Butoxy)-4-methylnicotinyl alcohol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
6-(tert-Butoxy)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-Butoxy)-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The tert-butoxy group can influence the compound’s reactivity and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-Butoxy)-4-methylnicotinic acid
- 6-(tert-Butoxy)-4-methylnicotinyl alcohol
- 6-(tert-Butoxy)-4-methylnicotinyl chloride
Uniqueness
6-(tert-Butoxy)-4-methylnicotinaldehyde is unique due to the presence of both the tert-butoxy and methyl groups on the nicotinaldehyde core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-10(14-11(2,3)4)12-6-9(8)7-13/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCKYEVVMKJYQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745160 |
Source
|
Record name | 6-tert-Butoxy-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289148-87-3 |
Source
|
Record name | 6-tert-Butoxy-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.